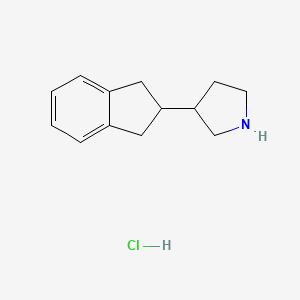

3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride is a chemical compound that features a pyrrolidine ring attached to a dihydroindene moiety

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The study on 5-ppdi suggests that the metabolism of similar compounds can be influenced by factors such as the stereochemistry of the molecule .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydroindene with pyrrolidine in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is typically purified using techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been studied for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests it may interact with various neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.

Mechanism of Action :

Research indicates that derivatives of this compound can act on neurotransmitter receptors, potentially influencing norepinephrine and serotonin pathways. This positions it as a candidate for developing treatments for conditions like depression and anxiety .

Biological Studies

The compound's interaction with biological systems is an area of active research. It has been noted for its potential effects on cellular signaling pathways and gene expression. Studies have demonstrated its ability to bind to several receptors, influencing cellular metabolism and activity .

Material Science

In material science, the compound is being explored as a building block in the synthesis of new materials with unique properties. Its structural characteristics allow it to be integrated into polymers and other materials, enhancing their functionality .

Case Study 1: Neurological Effects

A study investigated the effects of this compound on animal models exhibiting symptoms of depression. The results suggested that the compound could enhance mood-related behaviors by modulating neurotransmitter levels .

Case Study 2: Polymer Development

In another study, researchers utilized the compound in the formulation of novel polymers for drug delivery systems. The polymers exhibited improved stability and bioavailability compared to traditional systems, showcasing the compound's versatility in application .

Data Table: Properties and Applications

| Property/Feature | Description |

|---|---|

| Chemical Structure | Indene derivative with pyrrolidine |

| Potential Applications | Neurological treatments, polymer synthesis |

| Biological Activity | Interaction with neurotransmitter receptors |

| Research Focus Areas | Medicinal chemistry, material science |

Comparación Con Compuestos Similares

2,3-Dihydro-1H-inden-2-yl)pyrrolidine: A structurally similar compound with comparable properties.

Pyrrolidine derivatives: Various pyrrolidine-based compounds that share similar chemical reactivity and applications.

Uniqueness: 3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dihydroindene moiety with a pyrrolidine ring makes it a valuable compound for research and industrial applications.

Actividad Biológica

3-(2,3-Dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride (CAS Number: 2375260-50-5) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and neuropharmacological effects, while also examining relevant case studies and research findings.

The molecular formula of this compound is C₁₃H₁₈ClN, with a molecular weight of 223.74 g/mol. The compound's structure features a pyrrolidine ring fused with a dihydroindene moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 2375260-50-5 |

| Molecular Formula | C₁₃H₁₈ClN |

| Molecular Weight | 223.74 g/mol |

Antibacterial Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant antibacterial properties. For instance, pyrrolidine derivatives have been identified as inhibitors of PBP3 (Penicillin-Binding Protein 3), which is crucial for the survival of Pseudomonas aeruginosa, a common multidrug-resistant pathogen.

In a screening of a library of compounds, several pyrrolidine derivatives demonstrated potent inhibition of PBP3 with IC50 values ranging from 4 µM to over 100 µM, indicating the potential for further development as antibacterial agents targeting Gram-negative bacteria .

Neuropharmacological Effects

The neuropharmacological profile of pyrrolidine derivatives has also been investigated. Compounds similar to this compound have shown activity on voltage-gated sodium and calcium channels, as well as GABA transporters. For example, one study reported that certain pyrrolidine derivatives exhibited balanced inhibition of these channels, suggesting potential applications in treating neurological disorders .

Case Study 1: Antibacterial Screening

In a focused screening of 2455 compounds for PBP3 inhibition, several derivatives containing the pyrrolidine core were identified as effective inhibitors. Notably, one compound exhibited an IC50 value of 4 µM against PBP3, highlighting the potential for developing new antibacterial therapies based on this scaffold .

Case Study 2: Neuropharmacological Assessment

A study evaluating the effects of various pyrrolidine derivatives on TRPV1 receptors revealed that certain compounds exhibited significant affinity for these receptors at concentrations around 100 µM. This suggests that such compounds could be explored for their analgesic properties .

Research Findings

Research into the biological activities of pyrrolidine derivatives continues to expand. Key findings include:

- Antibacterial Mechanism : The mechanism by which these compounds inhibit bacterial growth is primarily through the disruption of cell wall synthesis via PBP inhibition.

- Neuropharmacological Potential : The ability to modulate ion channels and neurotransmitter transporters positions these compounds as candidates for treating conditions like epilepsy and chronic pain.

Propiedades

IUPAC Name |

3-(2,3-dihydro-1H-inden-2-yl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N.ClH/c1-2-4-11-8-13(7-10(11)3-1)12-5-6-14-9-12;/h1-4,12-14H,5-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQOJPCBOVESCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2CC3=CC=CC=C3C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.